molecular formula C10H12ClFO B13703641 4-(tert-Butoxy)-2-chloro-1-fluorobenzene

4-(tert-Butoxy)-2-chloro-1-fluorobenzene

Cat. No.: B13703641
M. Wt: 202.65 g/mol
InChI Key: ZHIRQLVTKFEREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butoxy)-2-chloro-1-fluorobenzene (CAS: 1369889-65-5) is a halogenated aromatic compound featuring a tert-butoxy group at the para position, a chlorine substituent at the ortho position, and a fluorine atom at the meta position relative to the oxygen. This compound is primarily utilized in research and development as a synthetic intermediate, particularly in pharmaceuticals and agrochemicals, where halogenated aromatics are pivotal for tuning bioactivity and reactivity . Its tert-butoxy group confers steric bulk and electron-donating effects, while the chloro and fluoro substituents modulate electronic properties and direct further functionalization.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

2-chloro-1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClFO/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6H,1-3H3

InChI Key

ZHIRQLVTKFEREF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(tert-Butoxy)-2-chloro-1-fluorobenzene typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid and a quaternary ammonium salt. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or xylene .

Industrial Production Methods

In industrial settings, the production of 4-(tert-Butoxy)-2-chloro-1-fluorobenzene follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives.

Scientific Research Applications

4-(tert-Butoxy)-2-chloro-1-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-2-chloro-1-fluorobenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that participate in further chemical reactions. The chloro and fluoro substituents influence the compound’s reactivity and stability .

Comparison with Similar Compounds

tert-Butoxy-Substituted Halogenated Benzenes

Several analogs of 4-(tert-Butoxy)-2-chloro-1-fluorobenzene are documented in commercial catalogs (e.g., Accela’s SY298900 series), differing in substituent positions and halogen types (Table 1).

Table 1: Key tert-Butoxy-Substituted Analogs

Compound Name Substituent Positions CAS Number Notable Features Reference
4-(tert-Butoxy)-2-chloro-1-fluorobenzene 4-(t-BuO), 2-Cl, 1-F 1369889-65-5 Para-substituted t-BuO; Cl/F synergy
1-(tert-Butoxy)-3-chloro-5-fluorobenzene (SY298905) 1-(t-BuO), 3-Cl, 5-F N/A Meta Cl/F arrangement; steric clash
1-(tert-Butoxy)-4-chloro-2-iodobenzene (SY298911) 1-(t-BuO), 4-Cl, 2-I N/A Iodo as superior leaving group
5-(tert-Butoxy)-2-chloro-1,3-dimethylbenzene (SY298907) 5-(t-BuO), 2-Cl, 1,3-Me N/A Methyl groups enhance steric hindrance

Key Observations :

  • Substituent Positioning : The para tert-butoxy group in the parent compound allows for predictable regioselectivity in electrophilic substitution, whereas meta-substituted analogs (e.g., SY298905) may exhibit steric hindrance between substituents .
  • Halogen Effects : Replacing chlorine with iodine (SY298911) increases leaving-group ability, favoring nucleophilic aromatic substitution. In contrast, the parent compound’s chlorine is more suited for directed ortho-metalation .
  • Steric and Electronic Modulation : Methyl groups (SY298907) further hinder reactivity, whereas methoxy substituents (e.g., SY298908) introduce competing electron-donating effects .

Bromo-Chloro-Fluoro Benzene Derivatives

Bromo analogs (e.g., 4-Bromo-2-chloro-1-fluorobenzene, CAS: 29242990) lack the tert-butoxy group but share halogen diversity (). These compounds are often employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior reactivity over chlorine . However, the absence of the tert-butoxy group reduces steric protection, making them more reactive but less selective in further functionalization .

Nitro- and Trifluoromethyl-Substituted Analogs

Compounds like 4-Bromo-2-fluoro-1-nitrobenzene (CAS: 467435-07-0) and 4-Bromo-2-chlorobenzotrifluoride (CAS: 185331-69-5) feature nitro (-NO₂) and trifluoromethyl (-CF₃) groups, respectively (). These strongly electron-withdrawing substituents enhance electrophilic substitution at specific positions but reduce solubility in nonpolar media compared to tert-butoxy derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.